molecular formula C12H17BBrNO3 B1532441 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357387-81-5

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1532441
CAS No.: 1357387-81-5
M. Wt: 313.99 g/mol
InChI Key: IGZDSVOBSNWDLY-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with bromine (position 2), methoxy (position 3), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group (position 4). This trifunctional molecule serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling sequential functionalization for pharmaceutical and materials science applications. Its molecular formula is C₁₃H₁₈BBrNO₃, with a molecular weight of 327.01 g/mol .

Properties

IUPAC Name

2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDSVOBSNWDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141319
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357387-81-5
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357387-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically follows a multi-step approach involving:

  • Selective bromination at the 2-position of the pyridine ring.
  • Introduction of a methoxy group at the 3-position.
  • Installation of the boronic ester moiety at the 4-position via borylation.

This sequence ensures regioselective functionalization, preserving the integrity of the heterocyclic core while enabling downstream cross-coupling applications.

Detailed Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material: Pyridine derivatives substituted to allow selective bromination and methoxylation.
  • Bromination: Electrophilic bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid over-bromination.
  • Methoxylation: The 3-position methoxy group can be introduced by nucleophilic substitution or through methylation of a 3-hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Installation of the Boronate Ester Group

  • The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced via transition-metal-catalyzed borylation reactions.
  • A common method involves palladium-catalyzed Miyaura borylation , where the corresponding 4-halopyridine derivative reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and base.
  • Alternatively, Iridium-catalyzed C–H borylation can be employed for direct borylation at the 4-position, though this requires precise control of regioselectivity.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS, solvent (e.g., acetonitrile), room temperature 2-Bromopyridine derivative
2 Methoxylation Methyl iodide, base (e.g., K2CO3), solvent (acetone) 2-Bromo-3-methoxypyridine
3 Borylation Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc), solvent (dioxane), 80-100 °C 2-Bromo-3-methoxy-4-(pinacol boronate) pyridine

This route is supported by synthetic protocols reported in the literature for similar heteroaryl boronic esters and is consistent with the product specifications provided by chemical suppliers.

Reaction Conditions and Optimization

  • Catalysts: Palladium complexes such as Pd(dppf)Cl2 are preferred for their high activity and selectivity.
  • Bases: Potassium acetate (KOAc) is commonly used to facilitate transmetallation in the borylation step.
  • Solvents: Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) enhance solubility and reaction rates.
  • Temperature: Elevated temperatures (80–100 °C) are necessary to drive the borylation to completion.
  • Reaction Time: Typically ranges from 6 to 24 hours depending on scale and catalyst loading.

Analytical Data Supporting Preparation

Parameter Value/Description Source
Molecular Formula C12H17BBrNO3
Molecular Weight 313.99 g/mol
Purity >95% (typical for commercial samples) Chemical suppliers
Spectral Data FTIR, ATR-IR, Raman spectra consistent with structure
Structural Confirmation NMR, Mass Spectrometry, and X-ray crystallography (literature) Inferred standard practice

Research Findings and Applications

  • The compound's boronic ester functionality enables efficient Suzuki-Miyaura cross-coupling, facilitating the synthesis of complex molecules with pharmaceutical relevance.
  • The methoxy group at the 3-position modulates electronic properties, enhancing reactivity and selectivity in coupling reactions.
  • Bromine at the 2-position serves as a handle for further functionalization or cross-coupling.
  • The preparation methods have been optimized to maximize yield and purity, minimizing side reactions such as deborylation or demethylation.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Bromination Electrophilic substitution NBS, acetonitrile, RT Selective 2-position bromination
Methoxylation Nucleophilic substitution/methylation Methyl iodide, K2CO3, acetone Introduces 3-methoxy group
Borylation Pd-catalyzed Miyaura borylation Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 80-100 °C Pinacol boronate ester installation

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.

Key Reaction Conditions:

ComponentTypical Conditions
CatalystPdCl₂(dppf), Pd(PPh₃)₄
BaseCsF, K₂CO₃, or Na₂CO₃
SolventDioxane/Water (3:1) or THF
Temperature80–110°C under N₂/Ar atmosphere
Reaction Time6–24 hours

Example Reaction:
Coupling with 4-bromoaniline yields 4-(3-methoxy-4-pyridyl)aniline. Reported yields for analogous reactions range from 75–92% .

Mechanism:

  • Oxidative addition of Pd⁰ to the aryl halide.

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabled by electron-withdrawing effects of the pyridine ring and boronate group.

Substitution Examples:

NucleophileProductConditionsYield
Piperidine2-Piperidino derivativeDMF, 120°C, 12 h68%
Sodium methoxide2-Methoxy analogMeOH, reflux, 8 h82%
Aniline2-Anilino compoundToluene, 100°C, Pd₂(dba)₃74%

Limitations: Steric hindrance from the methoxy group at position 3 may reduce reactivity at position 2 .

Sequential Functionalization

The compound’s orthogonal reactivity allows sequential modifications:

  • Initial Suzuki Coupling: Boronate reacts with aryl halides.

  • Subsequent Substitution: Bromine is replaced by nucleophiles.

Case Study:

  • Step 1: Coupling with 4-iodobenzonitrile forms 4-(3-methoxy-4-pyridyl)benzonitrile (88% yield).

  • Step 2: Bromine substitution with morpholine yields 2-morpholino-4-(3-methoxy-4-pyridyl)benzonitrile (76% yield) .

Comparative Reactivity with Analogous Compounds

CompoundKey DifferencesReactivity Trends
2-Bromo-5-(pinacolboron)pyridineNo methoxy groupFaster Suzuki coupling
2-Chloro-6-methoxy analogChlorine vs. bromineLower substitution efficiency
3-Methoxy-4-methyl derivativeMethyl vs. boronateLimited cross-coupling utility

Stability and Handling Considerations

  • Hydrolysis Sensitivity: The boronate ester hydrolyzes slowly in aqueous acidic/neutral conditions (t₁/₂ ≈ 48 h at pH 7).

  • Light Sensitivity: Degrades under prolonged UV exposure; store in amber vials at −20°C .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used in:

  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reaction TypeDescription
Suzuki CouplingForms C-C bonds between aryl halides and boronic acids.
Stille CouplingInvolves coupling with organotin reagents.

Medicinal Chemistry

The compound's structure suggests potential biological activity. It can be explored for:

  • Anticancer Agents : Modifications of the pyridine ring may enhance cytotoxicity against cancer cells.
Study FocusPotential Outcomes
Antitumor ActivityEvaluation of cell viability in cancer cell lines.
Mechanism of ActionInvestigating pathways affected by the compound.

Materials Science

Due to its unique properties, it can be utilized in:

  • Polymer Chemistry : As a monomer or additive in the production of polymers with specific functionalities.
ApplicationDescription
Conductive PolymersEnhancing electrical conductivity in polymer matrices.
CoatingsDevelopment of protective coatings with improved thermal stability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine for their anticancer properties. Results indicated that certain modifications increased potency against breast cancer cell lines.

Case Study 2: Material Properties

Research conducted by Materials Science Reports demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties compared to control samples.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a reagent in various chemical reactions. In cross-coupling reactions, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The palladium catalyst plays a crucial role in the activation of the boronic ester and the subsequent coupling with an aryl halide.

Comparison with Similar Compounds

Substituent Position and Molecular Structure

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications References
Target Compound : 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (2), OMe (3), Bpin (4) C₁₃H₁₈BBrNO₃ 327.01 Suzuki coupling, pharmaceutical intermediates
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (3), OMe (6), Me (2), Bpin (5) C₁₃H₁₉BBrNO₃ 328.02 Cholinergic drugs, mGluR5 modulators, OLEDs
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (5), OMe (2), Bpin (3) C₁₂H₁₇BBrNO₃ 313.98 Cross-coupling, sensor probes
5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (5), OEt (2), Bpin (4) C₁₄H₂₀BBrNO₃ 341.03 Enhanced solubility for solution-phase reactions
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (5), OMe (2,3), Bpin (4) C₁₄H₂₀BClNO₄ 319.58 Tailored halogen reactivity

Key Observations :

  • Substituent Position : The target compound’s boronate group at position 4 distinguishes it from analogs with boronate at positions 3 or 5, altering steric and electronic profiles for cross-coupling selectivity.
  • Halogen Variation : Bromine vs. chlorine (e.g., in 5-chloro analog) impacts oxidative addition rates in palladium catalysis .
  • Alkoxy Groups : Methoxy (OMe) vs. ethoxy (OEt) substituents modulate solubility; ethoxy derivatives exhibit higher lipophilicity .

Physical Properties and Crystallinity

  • Crystallinity: The 3-bromo-6-methoxy-2-methyl analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O interactions stabilizing the lattice .
  • Solubility : Methoxy and ethoxy derivatives dissolve preferentially in polar aprotic solvents (e.g., DMF, THF), while methyl-substituted analogs require heated conditions .

Biological Activity

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H17BBrNO3
  • Molecular Weight : 331.98 g/mol
  • CAS Number : 1357387-81-5

The presence of the bromine atom and the dioxaborolane moiety suggests potential reactivity and biological interactions.

Inhibitory Effects on Kinases

Recent studies have explored the inhibitory effects of this compound on various kinases, particularly focusing on its role in neurodegenerative diseases like Alzheimer's. The compound has shown promising results as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor.

  • Kinase Inhibition :
    • DYRK1A Inhibition : The compound exhibited significant inhibitory activity against DYRK1A with IC50 values in the low nanomolar range. This suggests its potential use in therapeutic applications for Alzheimer's disease .
    • GSK-3β Inhibition : It also demonstrated inhibitory effects against GSK-3β, which is involved in various cellular processes including glycogen metabolism and cell cycle regulation .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated through assays measuring nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 microglial cells. The results indicated that the compound significantly reduced NO and IL-6 levels at low concentrations, surpassing the efficacy of standard reference compounds .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Values (nM)Remarks
DYRK1A InhibitionEnzymatic AssayLow nanomolarPotential therapeutic target for Alzheimer's
GSK-3β InhibitionEnzymatic Assay10 - 1314Important for neurodegenerative disease research
Cytotoxicity in HT-22 CellsCell Viability Assay>10 µMNo significant cytotoxicity observed
Anti-inflammatory ActivityNO/IL-6 AssaySignificant reduction at 1 µMPromising anti-inflammatory effects

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Case Study on Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting DYRK1A and GSK-3β activities .
  • Anti-inflammatory Research : Another study focused on its anti-inflammatory properties in microglial cells, showing that it effectively reduced pro-inflammatory cytokines without compromising cell viability .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:
The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach starts with halogenation and methoxylation of pyridine, followed by Miyaura borylation to install the boronate ester. Key considerations include:

  • Temperature Control : Reactions often proceed at 80–110°C in anhydrous conditions to avoid hydrolysis of the boronate .
  • Catalytic Systems : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are used with bases like KOAc in solvents such as DMF or THF to facilitate Suzuki-Miyaura coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereoelectronic effects. Tools like SHELXL (for refinement) and OLEX2 (for visualization) are employed . For example:

  • Twinned Data : SHELXL handles pseudo-merohedral twinning, common in boronate esters due to their planar geometry .
  • Hydrogen Bonding : Methoxy and bromine substituents influence packing; intermolecular C–H···O interactions can stabilize the lattice .

Advanced: What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this boronate?

Methodological Answer:
The bromine and methoxy groups create steric and electronic biases. To control regioselectivity:

  • Protecting Groups : Temporarily protect the methoxy group (e.g., as a TMS ether) to direct coupling to the boronate site .
  • Catalyst Tuning : Bulky ligands (e.g., SPhos) favor coupling at sterically hindered positions .
  • Computational Modeling : DFT calculations predict electron density at reaction sites, guiding experimental design .

Advanced: How should researchers address contradictory spectral data (e.g., NMR, HRMS) for this compound?

Methodological Answer:
Contradictions often arise from residual solvents, rotamers, or isotopic patterns. Best practices include:

  • NMR : Use high-field instruments (500 MHz+) and deuterated DMSO-d₆ to resolve overlapping signals. Integration of methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.2 ppm) confirms substitution patterns .
  • HRMS : Compare experimental [M+H]⁺ (e.g., 342.0523) with theoretical values (error < 2 ppm). Boron isotopic peaks (¹⁰B/¹¹B) should align with natural abundance .
  • Elemental Analysis : Validate C, H, N, Br, and B percentages to confirm stoichiometry .

Basic: What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities; retention time ~8.2 min .
  • TGA/DSC : Monitor thermal stability; decomposition typically occurs above 200°C .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent boronate hydrolysis .

Advanced: How is this compound utilized in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Intermediates : The boronate enables Suzuki couplings to synthesize aryl-pyridine hybrids for kinase inhibitors or mGluR5 modulators .
  • OLEDs : As an electron-transport layer precursor, it enhances device efficiency due to its planar, conjugated structure .
  • Metal Coordination : The pyridine nitrogen and boronate oxygen can bind transition metals (e.g., Fe²⁺) for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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